molecular formula C17H21ClN2O3S2 B2662345 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 946249-65-6

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No.: B2662345
CAS No.: 946249-65-6
M. Wt: 400.94
InChI Key: IJCGTLOSNJOSOT-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene derivative: Starting with thiophene, various functional groups can be introduced through electrophilic substitution reactions.

    Morpholine introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-N-(2-piperidino-2-(thiophen-3-yl)ethyl)methanesulfonamide
  • 1-(3-chlorophenyl)-N-(2-morpholino-2-(furan-3-yl)ethyl)methanesulfonamide

Uniqueness

1-(3-chlorophenyl)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)methanesulfonamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S2/c18-16-3-1-2-14(10-16)13-25(21,22)19-11-17(15-4-9-24-12-15)20-5-7-23-8-6-20/h1-4,9-10,12,17,19H,5-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCGTLOSNJOSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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